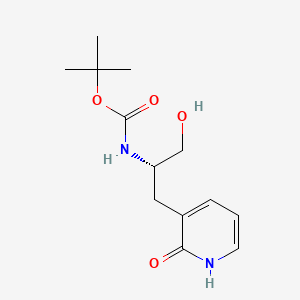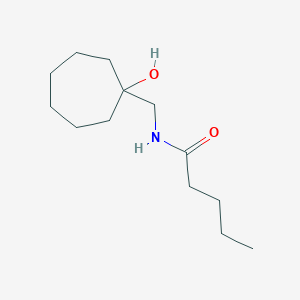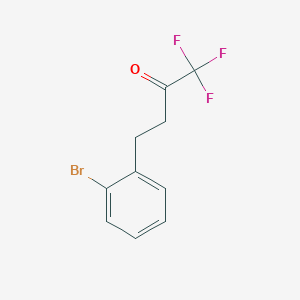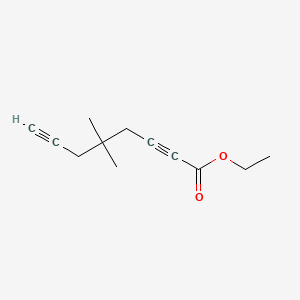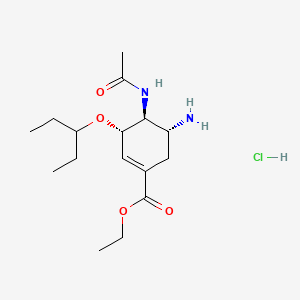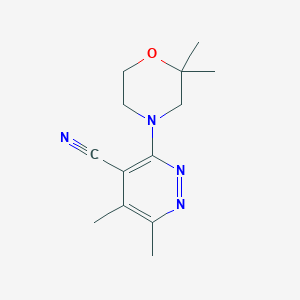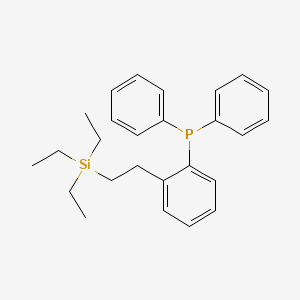
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a phenyl group substituted with a triethylsilyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes as in laboratory settings. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
化学反応の分析
Types of Reactions
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
科学的研究の応用
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and polymers.
作用機序
The mechanism by which diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
類似化合物との比較
Similar Compounds
Similar compounds include other tertiary phosphines such as diphenyl(trimethylsilyl)phosphine and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .
Uniqueness
Diphenyl(2-(2-(triethylsilyl)ethyl)phenyl)phosphane is unique due to the presence of the triethylsilyl ethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with transition metals, making it valuable in specific catalytic applications .
特性
分子式 |
C26H33PSi |
|---|---|
分子量 |
404.6 g/mol |
IUPAC名 |
diphenyl-[2-(2-triethylsilylethyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33PSi/c1-4-28(5-2,6-3)22-21-23-15-13-14-20-26(23)27(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h7-20H,4-6,21-22H2,1-3H3 |
InChIキー |
AHPHWKSOJVJCCR-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


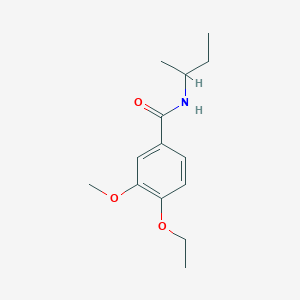
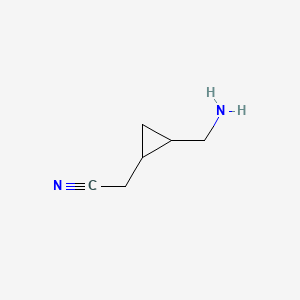
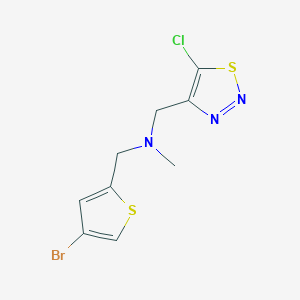
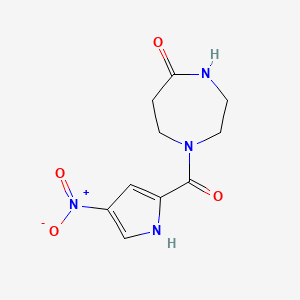
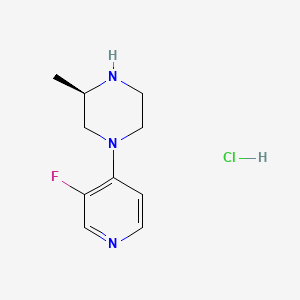
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
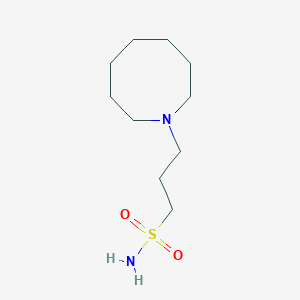
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
